molecular formula C15H21N3 B11797455 (R)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine

(R)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine

Cat. No.: B11797455
M. Wt: 243.35 g/mol
InChI Key: ZMZMAYUKFNOPOD-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral organic compound that features a benzimidazole ring fused with a cyclohexyl group and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.

    Ethanamine Side Chain Addition: The ethanamine side chain can be added through a reductive amination reaction using an appropriate aldehyde and ammonia or an amine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the benzimidazole ring or the ethanamine side chain.

    Reduction: Reduction reactions may target the benzimidazole ring or the cyclohexyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole ring or the ethanamine side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonates are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemistry: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

    Materials Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ®-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)propanamine
  • ®-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)butanamine
  • ®-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)methanamine

Uniqueness

The uniqueness of ®-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine lies in its specific structural features, such as the length of the ethanamine side chain and the presence of the cyclohexyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

(1R)-1-(1-cyclohexylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C15H21N3/c1-11(16)15-17-13-9-5-6-10-14(13)18(15)12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8,16H2,1H3/t11-/m1/s1

InChI Key

ZMZMAYUKFNOPOD-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=NC2=CC=CC=C2N1C3CCCCC3)N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C3CCCCC3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.